molecular formula C10H9NO B12556143 4-Hydroxy-4-phenylbut-2-enenitrile CAS No. 146255-65-4

4-Hydroxy-4-phenylbut-2-enenitrile

Cat. No.: B12556143
CAS No.: 146255-65-4
M. Wt: 159.18 g/mol
InChI Key: PATDYPQNVWGJAZ-UHFFFAOYSA-N
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Description

4-Hydroxy-4-phenylbut-2-enenitrile is an organic compound with the molecular formula C10H9NO It is characterized by a hydroxyl group and a phenyl group attached to a butenenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxy-4-phenylbut-2-enenitrile can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with malononitrile in the presence of a base, followed by a Knoevenagel condensation reaction. The reaction conditions typically include:

    Reagents: Benzaldehyde, malononitrile, base (e.g., piperidine)

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-4-phenylbut-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 4-Phenylbut-2-enone

    Reduction: 4-Hydroxy-4-phenylbutanamine

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

4-Hydroxy-4-phenylbut-2-enenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Hydroxy-4-phenylbut-2-enenitrile involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-4-phenylbutanoic acid
  • 4-Hydroxy-4-phenylbutanone
  • 4-Hydroxy-4-phenylbutanamide

Uniqueness

4-Hydroxy-4-phenylbut-2-enenitrile is unique due to the presence of both a hydroxyl group and a nitrile group on the same molecule

Properties

CAS No.

146255-65-4

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

4-hydroxy-4-phenylbut-2-enenitrile

InChI

InChI=1S/C10H9NO/c11-8-4-7-10(12)9-5-2-1-3-6-9/h1-7,10,12H

InChI Key

PATDYPQNVWGJAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C=CC#N)O

Origin of Product

United States

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